Aluminum lanthanumoxide(allao3),labeled with oxygen-17(9ci)

Description

Aluminum lanthanum oxide (AlLaO₃), labeled with oxygen-17 (⁷O), is a perovskite-type mixed oxide composed of aluminum (Al³⁺), lanthanum (La³⁺), and oxygen. Its CAS number is 12003-65-5, with a molecular weight of 213.89 g/mol . AlLaO₃ is synthesized via methods such as calcination of precursor hydrates or sol-gel techniques, often involving lanthanum oxide (La₂O₃) and aluminum precursors like aluminum isopropoxide .

Key applications include:

- Catalysis: As a component in mixed-oxide catalysts for exhaust gas treatment, where it enhances thermal stability and activity .

- Materials Science: In zirconia (ZrO₂) ceramics, La₂O₃ and Al₂O₃ co-doping improves translucency (up to 42% enhancement) and mechanical stability .

- Electronics: Lanthanum-doped aluminum oxide films exhibit modified dielectric properties, influencing leakage current mechanisms in capacitors .

Properties

CAS No. |

71496-78-1 |

|---|---|

Molecular Formula |

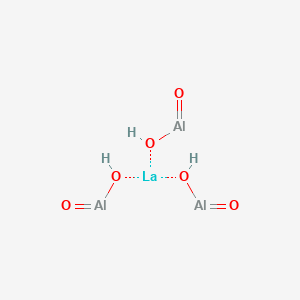

Al3H3LaO6 |

Molecular Weight |

318.87 g/mol |

IUPAC Name |

hydroxy(oxo)alumane;lanthanum |

InChI |

InChI=1S/3Al.La.3H2O.3O/h;;;;3*1H2;;;/q3*+1;;;;;;;/p-3 |

InChI Key |

DLDMXFFOXOXHPX-UHFFFAOYSA-K |

Canonical SMILES |

O[Al]=O.O[Al]=O.O[Al]=O.[La] |

Origin of Product |

United States |

Preparation Methods

Mechanochemical Liquid-Assisted Grinding (LAG) with ^17O-Enriched Water

The most effective and practical method for preparing ^17O-labeled Aluminum lanthanum oxide involves mechanochemical processing using ^17O-enriched water as a liquid grinding assistant. The process includes the following steps:

Starting Materials: Commercially available Aluminum oxide (Al₂O₃) and Lanthanum oxide (La₂O₃) or their hydroxides are used as precursors.

Liquid-Assisted Grinding: The oxide precursors are subjected to ball milling in the presence of ^17O-enriched water (H₂^17O). The water acts as a source of ^17O and facilitates isotopic exchange at the oxide surface and near-surface layers.

Reaction Conditions: Milling is performed at ambient temperature and pressure, typically for durations ranging from minutes to an hour, depending on the desired enrichment level and material properties.

Post-Milling Heat Treatment: The milled mixture is then heat-treated under an inert atmosphere to convert hydroxide intermediates into the final oxide phase and to stabilize the ^17O incorporation into the lattice.

This approach has been successfully applied to enrich Aluminum oxide and can be extended to Aluminum lanthanum oxide by co-milling the respective oxides or hydroxides with ^17O-enriched water, followed by thermal treatment to form the perovskite phase AlLaO₃.

Reaction Mechanism Insights

Mechanistic studies using solid-state ^17O magic-angle spinning (MAS) NMR reveal that during LAG:

The ^17O label from water initially forms metal-hydroxide species (M–^17OH), where M = Al or La.

These hydroxides subsequently condense, releasing H₂O and forming M–^17O–M bonds within the oxide lattice.

The isotopic exchange primarily occurs at the particle surfaces and grain boundaries, facilitated by the mechanical energy input and the presence of ^17O water.

The efficiency of labeling depends on factors such as precursor crystallinity, surface area, milling time, and the amount of ^17O water used.

Advantages of Mechanochemical ^17O Labeling

Safety: Avoids the use of hazardous ^17O₂ gas and highly reactive precursors such as metal chlorides or alkoxides.

Cost-Effectiveness: Uses commercially available oxides and relatively small amounts of ^17O-enriched water, reducing costs.

Speed: Labeling can be achieved in under an hour, significantly faster than traditional high-temperature exchange methods.

Scalability: Ball milling is amenable to gram-scale synthesis, facilitating broader research applications.

Material Stability: The resulting ^17O-labeled oxides retain mesoporosity and crystallinity, important for catalytic and spectroscopic studies.

Data Table: Summary of Preparation Parameters for ^17O-Labeled Aluminum Lanthanum Oxide

| Parameter | Description/Condition | Notes/References |

|---|---|---|

| Precursors | Aluminum oxide (Al₂O₃), Lanthanum oxide (La₂O₃) or hydroxides | Commercially available |

| Isotopic Source | ^17O-enriched water (H₂^17O) | Typically >90% ^17O enrichment |

| Milling Technique | Ball milling with liquid-assisted grinding (LAG) | Ambient temperature and pressure |

| Milling Time | 30–60 minutes | Optimized based on desired enrichment |

| Milling Atmosphere | Ambient or inert gas | To prevent contamination |

| Post-Milling Treatment | Heat treatment under inert atmosphere | Converts hydroxides to oxide phase |

| Temperature of Heat Treatment | Typically 400–800 °C | Depends on phase formation requirements |

| Enrichment Level Achieved | Sufficient for high-resolution ^17O NMR | Verified by solid-state NMR and SIMS |

| Material Properties | Retains crystallinity and mesoporosity | Suitable for catalytic and spectroscopic applications |

Chemical Reactions Analysis

Types of Reactions: Aluminum lanthanumoxide (AlLaO3), labeled with oxygen-17, can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state products.

Reduction: Reduction reactions can convert the compound into lower oxidation state products.

Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by different atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and potassium permanganate.

Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and lithium aluminum hydride are commonly used.

Substitution: Substitution reactions often involve reagents like halogens, acids, and bases.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce higher oxides, while reduction may yield lower oxides or elemental forms.

Scientific Research Applications

Catalytic Applications

Catalysis in Chemical Reactions:

Aluminum lanthanum oxide serves as an effective catalyst in various chemical processes. Its ability to enhance reaction rates and selectivity has been demonstrated in petroleum refining and organic synthesis. The high surface area and thermal stability of make it suitable for catalytic converters and other industrial applications.

Case Study:

Research indicates that can significantly improve the efficiency of catalytic converters by facilitating the oxidation of carbon monoxide and hydrocarbons. This is particularly relevant in reducing emissions from automotive exhaust systems, thereby contributing to environmental sustainability .

Materials Science

Reinforcement in Composite Materials:

The incorporation of aluminum lanthanum oxide into aluminum-based composites has shown remarkable enhancements in mechanical properties. Studies have reported improvements in tensile strength, hardness, and wear resistance when is used as a reinforcing agent .

| Property | Improvement (%) |

|---|---|

| Tensile Strength | 22.78 |

| Hardness | 35.21 |

| Fatigue Strength | 24.44 |

| Wear Resistance | 28.68 |

Friction Stir Processing:

Utilizing friction stir processing techniques, researchers have effectively dispersed particles within aluminum matrices, leading to a composite material with enhanced durability and performance characteristics . This method allows for uniform particle distribution, which is crucial for achieving consistent mechanical behavior.

Biomedical Research

Radiotracers in Medical Imaging:

The labeling of aluminum lanthanum oxide with oxygen-17 (9Ci) opens avenues for its use as a radiotracer in medical imaging techniques such as magnetic resonance imaging (MRI). The unique properties of oxygen-17 allow for improved imaging contrast and resolution, facilitating better diagnosis and monitoring of diseases .

Case Study:

A study utilizing labeled with oxygen-17 demonstrated its effectiveness in tracking metabolic processes within biological systems. The enhanced sensitivity provided by the isotope allows for detailed observations of cellular activities, which is invaluable for understanding disease mechanisms .

Environmental Applications

Water Treatment:

Aluminum lanthanum oxide has been explored for its potential in water treatment applications, particularly in the removal of phosphates from water bodies. Its ability to bind with phosphates makes it a candidate for mitigating eutrophication in aquatic systems .

Case Study:

Field studies have shown that the application of can significantly reduce phosphate levels in treated water, demonstrating its utility in environmental conservation efforts aimed at preserving water quality .

Mechanism of Action

The mechanism of action of aluminum lanthanumoxide (AlLaO3), labeled with oxygen-17, involves its interaction with molecular targets and pathways. In catalytic reactions, the compound facilitates the transfer of electrons and protons, leading to the desired chemical transformations. The oxygen-17 labeling allows for precise tracking of oxygen atoms in these reactions, providing valuable insights into the reaction mechanisms.

Comparison with Similar Compounds

Iron Lanthanum Oxide (FeLaO₃)

- Structure : Shares the perovskite structure with AlLaO₃ but substitutes Al³⁺ with Fe³⁺. This substitution introduces magnetic properties due to Fe³⁺’s unpaired d-electrons, unlike diamagnetic Al³⁺ .

- Applications : Primarily used in magnetic materials and catalysis, whereas AlLaO₃ is favored in dielectric and optical applications .

Aluminum Oxide-Lanthanum Oxide Hybrids (Al₂O₃-La₂O₃)

- Composition : A physical or chemical blend of Al₂O₃ and La₂O₃, distinct from the single-phase perovskite AlLaO₃.

- Surface Properties : The hybrid system (10% La₂O₃, 90% Al₂O₃) exhibits a negatively charged surface at neutral pH, reducing adsorption capacity for As(V) oxyanions (0.050 mg/g for H₂AsO₄⁻ vs. 0.029 mg/g for HAsO₄²⁻) compared to pure Al₂O₃ .

Lanthanum-Doped Zirconia (La-ZrO₂)

- Phase Stability : Adding 0.2 mol% La₂O₃ to 3Y-TZP (3 mol% yttria-stabilized zirconia) improves hydrothermal stability but slightly weakens mechanical properties due to destabilization of the tetragonal phase .

Physicochemical Properties

| Property | AlLaO₃ | FeLaO₃ | Al₂O₃-La₂O₃ Hybrid | La-ZrO₂ |

|---|---|---|---|---|

| Crystal Structure | Perovskite | Perovskite | Amorphous/Composite | Tetragonal/Monoclinic |

| Band Gap (eV) | ~5.1 (insulator) | ~2.7 (semiconductor) | ~8.1 (Al₂O₃-dominated) | ~5.0 (wide-bandgap) |

| Surface Charge | Neutral/positive | Variable (Fe-dependent) | Negative at pH > pzc | Neutral |

| Thermal Stability | High (>1000°C) | Moderate | High | Very high |

Adsorption Efficiency

Catalytic Activity

Optical Properties

- La-ZrO₂ : Translucency increases by 42% with 0.2 mol% La₂O₃ addition, making it suitable for dental ceramics .

- AlLaO₃: Not directly used for translucency but improves stability in ZrO₂ matrices .

Data Tables

Table 1: Adsorption Performance of Al₂O₃-Based Materials

| Material | Target Pollutant | Adsorption Capacity (mg/g) | Optimal pH |

|---|---|---|---|

| Pure Al₂O₃ | As(V) | 0.080 (H₂AsO₄⁻) | 4–6 |

| Al₂O₃-10% La₂O₃ Hybrid | As(V) | 0.050 (H₂AsO₄⁻) | 7–9 |

| FeLaO₃ | Pb²⁺ | 120.0 | 3–5 |

Table 2: Optical and Mechanical Properties of ZrO₂-Based Ceramics

| Material | Translucency Increase | Flexural Strength (MPa) | Hydrothermal Stability |

|---|---|---|---|

| 3Y-TZP (Baseline) | 0% | 1200 | Moderate |

| 3Y-TZP + 0.2 mol% La₂O₃ | 42% | 950 | High |

| 3Y-TZP + 0.1 wt% Al₂O₃ | 25% | 1100 | High |

Source :

Biological Activity

Aluminum lanthanum oxide (AlLaO₃), particularly when labeled with oxygen-17 (9Ci), has garnered attention in various fields, including nanotechnology and biomedical applications. This article explores the biological activity of AlLaO₃, focusing on its synthesis, characterization, and potential applications based on recent research findings.

1. Synthesis and Characterization

AlLaO₃ can be synthesized through various methods, including sol-gel processes and green synthesis using plant extracts. The incorporation of oxygen-17 enhances its imaging capabilities in nuclear magnetic resonance (NMR) studies, making it a valuable tool in biological research.

Characterization Techniques

- X-ray Diffraction (XRD): Confirms the crystalline structure of AlLaO₃.

- Scanning Electron Microscopy (SEM): Provides information on particle morphology and size.

- Fourier Transform Infrared Spectroscopy (FTIR): Identifies functional groups present in the compound.

- Transmission Electron Microscopy (TEM): Offers insights into the nanoparticle size and distribution.

2. Biological Activity

The biological activity of AlLaO₃ is influenced by its size, morphology, and surface properties. Recent studies have highlighted several important aspects:

2.1 Antimicrobial Activity

Research indicates that AlLaO₃ exhibits significant antimicrobial properties against various pathogens. For instance:

- Staphylococcus aureus: Effective inhibition observed.

- Escherichia coli: Limited effectiveness noted compared to Staphylococcus aureus .

2.2 Antioxidant Properties

AlLaO₃ nanoparticles demonstrate notable antioxidant activity. A study reported a total antioxidant activity (TOA) of 75.32% at a concentration of 500 mg/mL, indicating its potential as an antioxidant agent .

2.3 Anti-inflammatory Effects

The anti-inflammatory potential of AlLaO₃ was assessed using the bovine serum albumin (BSA) denaturation technique, showing an inhibition rate of 94.15% at 500 mg/mL . This suggests its applicability in reducing inflammation-related conditions.

3.1 Agricultural Applications

AlLaO₃ has been explored for its role in enhancing plant growth:

- In vitro studies demonstrated that lanthanum oxide nanoparticles significantly improved germination rates and seedling vigor in Citrus limon, achieving an 83% germination rate at a concentration of 5 mg/L .

| Parameter | Result |

|---|---|

| Germination Rate | 83% at 5 mg/L |

| Root Initiation | 10 days |

| Shoot Formation | 15 days |

3.2 Biomedical Applications

The biocompatibility and non-toxicity of AlLaO₃ nanoparticles make them suitable for drug delivery systems. Their ability to interact with serum proteins could enhance the efficacy of therapeutic agents .

4. Conclusion

The biological activity of aluminum lanthanum oxide (AlLaO₃), especially when labeled with oxygen-17, presents promising applications across various fields, including agriculture and medicine. Its antimicrobial, antioxidant, and anti-inflammatory properties suggest potential for further research into its use as a therapeutic agent or agricultural enhancer.

Future studies should focus on elucidating the mechanisms underlying these biological activities and exploring broader applications across different biological systems.

Q & A

Q. What synthesis methods are recommended for preparing high-purity aluminum lanthanum oxide (ALaO3) for research purposes?

ALaO3 is commonly synthesized via co-precipitation of aluminum and lanthanum precursors followed by calcination. For example, a mixed oxide catalyst preparation involves dispersing aluminum hydrate in a basic solution, adding precursors (e.g., lanthanum nitrate), and calcining at 500–900°C to stabilize the structure . Co-precipitation with pH control ensures homogeneity, while calcination parameters (temperature, duration) influence crystallinity and phase purity .

Q. How can researchers characterize the crystallographic structure and phase purity of ALaO3?

X-ray diffraction (XRD) is critical for identifying crystal phases (e.g., perovskite structure). Scanning electron microscopy (SEM) and transmission electron microscopy (TEM) reveal grain size and morphology. Energy-dispersive X-ray spectroscopy (EDS) maps elemental distribution, while Raman spectroscopy detects lattice vibrations. For doped systems, these techniques help identify phase segregation or secondary phases .

Q. What safety protocols are essential when handling ALaO3 in laboratory settings?

Use PPE (gloves, lab coats, goggles) and work in a fume hood to avoid inhalation of fine particles. Store ALaO3 in sealed containers away from strong acids. In case of skin contact, wash with water for 15 minutes. Follow OSHA guidelines for metal oxide handling, as lanthanum compounds may cause respiratory irritation .

Advanced Research Questions

Q. What experimental strategies can mitigate the trade-off between translucency and mechanical strength in La2O3-doped ceramic composites like Y-TZP?

Adjusting dopant ratios and sintering conditions can optimize properties. For instance, adding 0.2 mol% La2O3 to 0.1 wt% Al2O3-doped 3Y-TZP increases translucency by 42% but reduces fracture toughness. Compensatory strategies include:

- Grain boundary engineering : Reduce grain size (<500 nm) to enhance strength without sacrificing translucency.

- Multi-dopant systems : Combine La2O3 with MgO or CeO2 to stabilize the tetragonal phase and improve hydrothermal stability .

Q. How can conflicting data on the hydrothermal stability of La2O3-doped zirconia be resolved in material design?

Conduct systematic aging studies in autoclaves (e.g., 134°C, 2 bar H2O for 20–100 hours) to simulate low-temperature degradation (LTD). Use XRD to monitor tetragonal-to-monoclinic phase transitions and SEM to assess surface microcracking. Conflicting data often arise from variations in sintering protocols or impurity levels; standardized aging tests and high-resolution TEM of grain boundaries can clarify degradation mechanisms .

Q. What methodologies are effective in evaluating the catalytic performance of ALaO3-based mixed oxides in exhaust gas treatment?

Use model reactions like CO oxidation or NOx reduction in fixed-bed reactors. Key metrics include:

- Light-off temperature (T50) : Temperature at which 50% conversion is achieved.

- Thermogravimetric analysis (TGA) : Assess thermal stability under operating conditions.

- BET surface area : Correlate porosity with catalytic activity. For automotive catalysts, aging studies at 800–1000°C validate durability .

Q. How does the incorporation of La2O3 into aluminum alloys affect oxidation kinetics, and what mechanisms explain this behavior?

Adding 0.01% La reduces oxidation rates by forming a dense LaAlO3 surface layer that blocks oxygen diffusion. In Al-Mg alloys, La fills pores in the native Al2O3 film, preventing Mg evaporation. Characterize via thermogravimetric analysis (TGA) in air and cross-sectional SEM-EDS to map oxide layer composition .

Q. What analytical techniques are most suitable for quantifying trace element segregation in ALaO3-doped ceramic systems?

Secondary ion mass spectrometry (SIMS) detects ppm-level impurities at grain boundaries. Electron backscatter diffraction (EBSD) maps crystallographic orientation, while atomic absorption spectroscopy (AAS) quantifies bulk La/Al ratios. For example, trace Si or Fe segregation in Y-TZP ceramics can be identified using EDS line scans .

Q. How can the phosphate adsorption capacity of La-based nanomaterials be optimized through surface modification?

Co-precipitating La(OH)3 with ZnO or Fe3O4 enhances surface area and active sites. For granular La2O2CO3, adjust pH to 4–6 to maximize ligand exchange (La–OH + H2PO4⁻ → La–PO4 + H2O). Regeneration studies using NaOH (0.1–1 M) confirm reusability over 5 cycles without capacity loss .

Q. What standardized atomic absorption spectroscopy parameters should be used for accurate La quantification in oxide matrices?

Digest samples in HNO3/HCl (3:1) at 120°C for 2 hours. Use a nitrous oxide-acetylene flame (reducing conditions) and La emission line at 550.1 nm. Calibrate with La2O3 standards (0.1–10 ppm), and correct for matrix effects using the standard addition method .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.